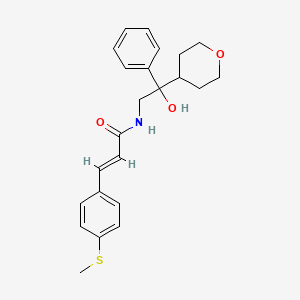
2-エチル-5-メチルモルホリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-5-methylmorpholine is an organic compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . It is a morpholine derivative, characterized by the presence of an ethyl group at the second position and a methyl group at the fifth position of the morpholine ring. This compound is typically found as a liquid at room temperature and is known for its utility in various chemical processes.
科学的研究の応用
2-Ethyl-5-methylmorpholine has a wide range of applications in scientific research:
Biology: It serves as a reagent in the modification of biomolecules and in the study of enzyme mechanisms.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-methylmorpholine can be achieved through several methods. One common approach involves the reaction of 2-ethylmorpholine with methyl iodide under basic conditions to introduce the methyl group at the fifth position . Another method includes the cyclization of appropriate amino alcohols or aziridines with ethylating agents .
Industrial Production Methods: Industrial production of 2-Ethyl-5-methylmorpholine often involves the use of continuous flow reactors to ensure high yield and purity. The process typically includes the reaction of diethanolamine with ethylating agents in the presence of a catalyst, followed by purification steps such as distillation and crystallization .
化学反応の分析
Types of Reactions: 2-Ethyl-5-methylmorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert it into secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: N-oxides of 2-Ethyl-5-methylmorpholine.
Reduction: Secondary amines.
Substitution: Various substituted morpholine derivatives depending on the substituent introduced.
作用機序
The mechanism of action of 2-Ethyl-5-methylmorpholine involves its interaction with various molecular targets. As a morpholine derivative, it can act as a ligand for certain receptors or enzymes, modulating their activity. The presence of the ethyl and methyl groups can influence its binding affinity and specificity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used .
類似化合物との比較
Morpholine: The parent compound, lacking the ethyl and methyl substitutions.
N-Methylmorpholine: A derivative with a methyl group at the nitrogen atom.
2-Ethylmorpholine: A derivative with an ethyl group at the second position but no methyl group at the fifth position.
Comparison: 2-Ethyl-5-methylmorpholine is unique due to the presence of both ethyl and methyl groups, which can significantly alter its chemical properties and reactivity compared to its analogs. For instance, the additional methyl group can increase steric hindrance, affecting its nucleophilicity and binding interactions .
特性
IUPAC Name |
2-ethyl-5-methylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-3-7-4-8-6(2)5-9-7/h6-8H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISZZHKHSREDOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNC(CO1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 4-oxo-3-phenyl-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2360414.png)
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B2360415.png)







![(4S)-4-[[(2S)-2-acetamidopropanoyl]amino]-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(3S,6R,9S,12S,16Z,21S)-3-(3-carbamimidamidopropyl)-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-12,21-dimethyl-9-(2-methylpropyl)-2,5,8,11-tetraoxo-6-(sulfanylmethyl)-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B2360431.png)

![2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol](/img/structure/B2360436.png)

